molecular formula C13H12FN3O3 B10809493 ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate

ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate

Cat. No.: B10809493
M. Wt: 277.25 g/mol
InChI Key: FUJFFGSTFUUHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate is a pyrazole-based compound featuring a carbamoyl group at position 3 of the pyrazole ring, substituted with an ortho-fluorophenyl moiety. The ethyl ester at position 1 enhances its lipophilicity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C13H12FN3O3

Molecular Weight

277.25 g/mol

IUPAC Name

ethyl 3-[(2-fluorophenyl)carbamoyl]pyrazole-1-carboxylate

InChI

InChI=1S/C13H12FN3O3/c1-2-20-13(19)17-8-7-11(16-17)12(18)15-10-6-4-3-5-9(10)14/h3-8H,2H2,1H3,(H,15,18)

InChI Key

FUJFFGSTFUUHCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC(=N1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

Biological Activity

Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, focusing on antitumor, anti-inflammatory, and antibacterial activities, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure

The compound belongs to the pyrazole family, which is known for diverse biological activities. The general structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where specific substituents influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate. Research indicates that compounds in this class can inhibit key pathways involved in cancer progression:

  • Mechanism : These compounds often target signaling pathways such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial for cell proliferation and survival.
  • Case Study : A derivative exhibited significant inhibitory activity against various cancer cell lines, leading to apoptosis through the activation of caspase pathways .
CompoundIC50 (µM)Target
Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate15.2BRAF(V600E)
Other Pyrazole Derivative10.5EGFR

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate has shown promise in reducing inflammation markers:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking NF-kB signaling pathways.
  • Case Study : In vitro studies demonstrated that this compound significantly decreased nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS) .
CompoundNO Inhibition (%)Cytokine Reduction
Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate70%TNF-α by 50%

Antibacterial Activity

Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate also exhibits antibacterial properties against various pathogens:

  • Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic enzymes.
  • Case Study : It showed effective inhibition against Staphylococcus aureus and Escherichia coli in agar diffusion assays .
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate can be attributed to specific structural features:

  • Fluorophenyl Group : Enhances lipophilicity and binding affinity to target proteins.
  • Carbamoyl Moiety : Contributes to the stability and bioavailability of the compound.

Research has shown that modifications to these groups can lead to variations in potency and selectivity against different biological targets .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Preliminary studies indicate that ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate exhibits antimicrobial properties. Research has shown that pyrazole derivatives can inhibit the growth of various pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : This compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Comparative studies have indicated that certain derivatives exhibit IC₅₀ values comparable to established anti-inflammatory drugs, highlighting their therapeutic potential.
  • Anticancer Potential : Emerging research suggests that pyrazole derivatives may possess anticancer properties. Studies have indicated that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for further investigation in cancer therapy.

Comparative Analysis with Related Compounds

Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate shares structural similarities with other pyrazole derivatives. Here is a comparison table highlighting notable activities:

Compound NameStructureNotable Activity
Ethyl 3-(phenyl)-1H-pyrazole-5-carboxylateStructureAntimicrobial
4-AminoantipyrineStructureAnalgesic, anti-inflammatory
PyrazolamStructureAnxiolytic

The specific fluorinated phenyl group and carbamoyl substitution in ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate may enhance its biological activity compared to non-fluorinated analogs.

Case Studies and Research Findings

Several key studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Study by Iovu et al. (2003) : This research highlighted the antimicrobial properties of related pyrazole compounds, suggesting their potential in agricultural applications for pest control.
  • Anti-inflammatory Evaluation by Sivaramakarthikeyan et al. (2022) : This comparative analysis demonstrated significant COX inhibition by certain pyrazole derivatives, indicating their potential as effective therapeutic agents against inflammation.

Data Table: Summary of Biological Activities

Activity TypeReferenceFindings
AntimicrobialIovu et al. (2003)Exhibited fungicidal properties
Anti-inflammatorySivaramakarthikeyan et al. (2022)Significant COX inhibition; comparable to diclofenac sodium
AnticancerEmerging studiesInduced apoptosis; inhibited tumor growth

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Ethyl 3-(2-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-1-carboxylate (4r)
  • Key Differences : Replaces the carbamoyl group with a trifluoromethyl (-CF₃) group at position 3.
  • Properties :
    • Melting Point: 84–85°C .
    • Yield: 57% (lower than typical carbamoyl derivatives, likely due to steric and electronic effects of -CF₃) .
    • IR Data: Strong carbonyl stretch at 1761 cm⁻¹, consistent with ester functionality .
  • Implications : The electron-withdrawing -CF₃ group increases metabolic stability but may reduce solubility compared to carbamoyl analogs.
Ethyl 3-[(4-Fluorophenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate
  • Key Differences : Fluorine at the para position of the phenyl ring and a methyl group on the pyrazole nitrogen (N1) .
  • Implications: The para-fluorine may alter binding affinity in biological targets compared to the ortho-substituted analog.
Ethyl 5-Amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate
  • Key Differences: Bromine at the ortho position of the phenyl ring and an amino (-NH₂) group at position 5 .
  • Properties: Molecular Weight: 310.15 g/mol; XLogP3: 2.8 (higher lipophilicity due to bromine) . Hydrogen-Bonding: 1 donor and 4 acceptors, enhancing solubility compared to carbamoyl derivatives .
  • Implications : Bromine’s steric bulk and electronegativity may influence halogen bonding in biological systems.

Functional Group Modifications

Ethyl 5-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate
  • Key Differences : Methoxy (-OCH₃) group adjacent to fluorine on the phenyl ring .

Comparison with Heterocyclic Derivatives

Oxadiazole-Based Analog

Ethyl 3-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
  • Key Differences : Replaces the pyrazole core with a 1,2,4-oxadiazole ring .
  • Implications: Oxadiazoles exhibit higher electronegativity, altering electronic distribution and bioavailability. Potential for enhanced thermal stability due to aromatic heterocycle.

Triazole-Based Analog

Ethyl 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate
  • Key Differences : Triazole core with a trifluoromethylphenyl substituent .
  • Implications :
    • Triazoles offer additional hydrogen-bonding sites, improving target engagement.
    • -CF₃ group increases resistance to oxidative metabolism.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data Reference
Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate Pyrazole 2-Fluorophenyl carbamoyl, ethyl ester N/A N/A N/A N/A
Ethyl 3-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-1-carboxylate (4r) Pyrazole 2-Fluorophenyl, -CF₃ 314.09 84–85 IR: 1761 cm⁻¹ (C=O)
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate Pyrazole 2-Bromophenyl, -NH₂ 310.15 N/A ESIMS: m/z 310.15 (M+1)
Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate Oxadiazole 4-Fluorophenyl N/A N/A N/A
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate Triazole 3-Trifluoromethylphenyl 285.22 N/A N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.